Product packaging for DX-52-1(Cat. No.:)

DX-52-1

Cat. No.: B1221299
M. Wt: 357.4 g/mol
InChI Key: YGWHMSNGVVTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DX-52-1 is a semisynthetic derivative of the natural product quinocarmycin (quinocarcin) that functions as a potent small-molecule inhibitor of cell migration . Research has identified that this compound covalently modifies and inhibits radixin, a protein from the ezrin/radixin/moesin (ERM) family that links the actin cytoskeleton to the plasma membrane and regulates cell motility . The mechanism of inhibition does not appear to involve binding at radixin's regulatory phosphorylation site, suggesting a distinct mode of action . Furthermore, studies have identified galectin-3, a multifunctional protein involved in cell communication and adhesion, as a secondary target of this compound . The functions of galectin-3 targeted by this compound for cell migration are independent of its carbohydrate-binding ability . The proposed mechanism for the covalent modification of both galectin-3 and radixin involves the elimination of the nitrile group of this compound, followed by an attack from a nucleophilic amino acid side chain on the resulting iminium ion . In preclinical studies, this compound has demonstrated promising antitumor and antimigratory potency at nanomolar concentrations in various cancer cell lines, including Madin-Darby canine kidney (MDCK) epithelial cells and triple-negative human breast cancer cells (BT20 and MDA-MB-231) . Its disposition has been characterized in mice and dogs after intravenous administration . This compound is presented for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O4 B1221299 DX-52-1

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid

InChI

InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)

InChI Key

YGWHMSNGVVTUIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

Synonyms

8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl-
DX 52-1
DX-52-1
NSC 607097
NSC-607097

Origin of Product

United States

Synthetic Methodologies for Dx 52 1 and Its Structural Analogues

Established Synthetic Routes for DX-52-1

Established synthetic routes for compounds similar in complexity to this compound typically rely on a series of sequential chemical transformations, each designed to build or modify specific parts of the molecule.

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

Optimizing reaction conditions is a vital aspect of organic synthesis, aiming to maximize desired outcomes such as yield, purity, and selectivity while minimizing side reactions. sigmaaldrich.combeilstein-journals.org This involves systematically adjusting parameters such as temperature, reaction time, solvent, reactant concentrations, and the choice of catalyst. sigmaaldrich.comacs.org Historically, optimization relied on empirical trial-and-error or one-factor-at-a-time (OFAT) approaches. acs.orgprismbiolab.com However, modern strategies increasingly employ high-throughput experimentation and statistical methods like Design of Experiments (DoE) to explore the complex interplay between variables more efficiently. beilstein-journals.orgacs.org Machine learning algorithms are also emerging as powerful tools for predicting and optimizing reaction conditions based on experimental data. beilstein-journals.orgprismbiolab.combeilstein-journals.org

Catalyst systems play a pivotal role in facilitating organic transformations by lowering activation energies and directing reaction pathways. solubilityofthings.com Catalysts can be broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). solubilityofthings.compsu.edu Homogeneous catalysts, often transition metal complexes, can offer high selectivity but may be challenging to separate from products. solubilityofthings.com Heterogeneous catalysts are easier to separate and recycle, making them attractive for industrial processes. solubilityofthings.compsu.edu The selection and optimization of a catalyst system for this compound synthesis would depend on the specific transformations required, aiming for high activity, selectivity (chemo-, regio-, and stereoselectivity), and robustness under the reaction conditions. solubilityofthings.comunimi.it

Innovative Approaches in this compound Synthesis

Beyond established methods, innovative approaches are being explored to synthesize complex molecules like this compound more efficiently, sustainably, and selectively.

Chemoenzymatic and Biocatalytic Pathways for this compound

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with biocatalysis, utilizing enzymes to perform specific transformations within a multi-step synthetic sequence. nih.govnih.govresearchgate.netmdpi.comuni-bielefeld.de Biocatalysis leverages the exquisite selectivity (chemo-, regio-, and stereoselectivity) of enzymes, allowing for reactions to be conducted under mild conditions and with high efficiency. nih.govresearchgate.netnih.govchiralpedia.comrsc.orgacs.org This is particularly valuable for achieving asymmetric synthesis, where enzymes can catalyze the formation of chiral centers with high enantiomeric purity. nih.govnih.govchiralpedia.comrsc.orgfrontiersin.orgubc.ca Enzyme catalysis can often circumvent the need for protecting groups, simplifying synthetic routes and reducing waste. acs.org The integration of biocatalytic steps into a chemoenzymatic pathway for this compound could offer advantages in terms of selectivity and sustainability, particularly for constructing complex chiral features within the molecule. nih.govnih.govresearchgate.netmdpi.com

Principles of Green Chemistry in the Production of this compound

The principles of green chemistry provide a framework for designing chemical syntheses that minimize environmental impact and reduce the generation of hazardous substances. acs.orgpnas.orgsigmaaldrich.comyale.eduepa.gov Applying these principles to the production of this compound would involve considerations such as preventing waste generation, maximizing atom economy (incorporating the maximum proportion of starting materials into the final product), using less hazardous chemicals and solvents, designing for energy efficiency, utilizing renewable feedstocks, and employing catalysis. acs.orgsigmaaldrich.comyale.eduepa.gov Minimizing or avoiding the use of blocking or protecting groups aligns with the principle of reducing derivatives, thereby reducing waste. acs.orgyale.eduepa.gov The adoption of green chemistry principles in the synthesis of this compound contributes to a more sustainable and environmentally benign manufacturing process. pnas.orgsigmaaldrich.comyale.eduepa.gov

Flow Chemistry Applications for Scalable this compound Synthesis

Flow chemistry, a transformative approach to chemical synthesis, involves conducting reactions in a continuous stream rather than in batches. amt.ukamf.chspirochem.com Reactants are pumped through channels or reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. amt.ukamf.chspirochem.com This offers advantages including enhanced heat and mass transfer, improved safety for hazardous reactions due to smaller reaction volumes, and seamless scalability from laboratory to industrial production. amt.ukamf.chspirochem.comrsc.org For the scalable synthesis of this compound, flow chemistry could enable more efficient and reproducible production compared to traditional batch methods. amt.ukamf.chspirochem.comrsc.org Multi-step syntheses can be integrated into a continuous flow system, with the output of one reactor flowing directly into the next. vapourtec.comrsc.org This can reduce or eliminate the need for intermediate purification steps, further improving efficiency. uni-bielefeld.de

Synthesis of Structurally Modified Analogues of this compound

The synthesis of structural analogues of this compound is crucial for exploring the impact of chemical modifications on its biological activity and for elucidating its mechanism of action. These synthetic efforts often involve targeted modifications of the this compound scaffold.

Electrophilic reactions have been successfully applied to introduce various substituents onto the aromatic ring of this compound. This approach has enabled the preparation of a range of 10-substituted analogues, including those bearing halogen, nitro, formyl, cyano, and hydroxy groups jst.go.jp. The ability to perform dehydrocyanation on these modified derivatives allows for the regeneration of the oxazolidine (B1195125) ring, providing a route to analogous quinocarcin (B1679961) structures jst.go.jp.

Beyond modifications to the aromatic core, other structural variations have been explored. For instance, thioalkyl-containing quinone and hydroquinone (B1673460) analogues derived from quinocarcin have been synthesized utilizing this compound as an intermediate nih.gov. The preparation of a biotinylated derivative of this compound has also been reported, synthesized through an EDC-mediated coupling reaction. This labeled analogue proved useful in the purification of proteins that bind to this compound fenteany.comresearchgate.net.

Design and Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its observed biological effects, such as the inhibition of cell migration and binding to target proteins like galectin-3 and radixin (B1174762) uconn.eduuconn.eduresearchgate.netslideplayer.com. The design and synthesis of a series of structural analogues with specific modifications are central to these investigations.

In reported SAR studies, multiple this compound analogues have been synthesized and subsequently evaluated in biological assays, including cell migration and in vitro binding experiments uconn.eduresearchgate.net. These studies aim to identify key functional groups and structural features of this compound that are critical for its activity and target interactions.

Detailed research findings from SAR studies have highlighted the significance of specific parts of the this compound molecule. For example, the hydroxyl group located at the C-19 position of this compound has been identified as playing an important role in the recognition and binding of the compound to its target proteins uconn.eduresearchgate.net. Furthermore, SAR studies have provided insights into the potential mechanism by which this compound covalently modifies proteins like galectin-3 and radixin, suggesting a process involving the elimination of the nitrile group and subsequent nucleophilic attack on an iminium ion intermediate uconn.eduresearchgate.net. These findings underscore the value of systematically designed and synthesized analogues in dissecting the molecular basis of this compound's biological activities.

Isotopic Labeling Strategies for Mechanistic Probes of this compound

Isotopic labeling is a powerful technique in organic chemistry and chemical biology for elucidating reaction mechanisms, tracking the fate of specific atoms within a molecule, and studying the interactions of bioactive compounds researchgate.netfiveable.mesymeres.comias.ac.in. While specific applications of isotopic labeling directly to detailed mechanistic studies of this compound were not prominently found in the surveyed literature, the principles and methodologies of this technique are highly relevant for future investigations into this compound's mode of action and metabolism.

Isotopic labeling involves the selective replacement of naturally occurring atoms within a molecule with their stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) researchgate.netfiveable.mesymeres.com. These labeled atoms act as tracers that can be followed throughout a chemical reaction or biological process using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) fiveable.mesymeres.comnumberanalytics.com.

Two primary approaches for incorporating isotopic labels into organic molecules include direct isotopic exchange reactions and the synthesis of the target compound from isotopically labeled starting materials researchgate.netsymeres.com. The choice of strategy depends on the specific atoms to be labeled and the structure of the molecule.

In the context of studying the mechanism of action of a compound like this compound, isotopic labeling could provide valuable information. For instance, labeling specific atoms in this compound could help trace its metabolic pathways, identify reaction intermediates during its interaction with target proteins, or confirm proposed covalent modification mechanisms by tracking the labeled atoms to the modified protein residue uconn.eduresearchgate.net. Kinetic isotope effects, which involve measuring changes in reaction rates upon isotopic substitution, can also provide detailed information about the transition state of a reaction, offering insights into the rate-determining steps of this compound's interactions ias.ac.innumberanalytics.com.

Advanced Spectroscopic and Structural Elucidation of Dx 52 1

High-Resolution Mass Spectrometry for Molecular Characterization of DX-52-1

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. While the molecular formula of this compound is known, specific HRMS data, including high-resolution mass spectra or detailed fragmentation patterns that would confirm its structure and identify impurities, have not been published in the available literature. Such data would be crucial for unequivocally confirming the elemental composition and providing insights into the molecule's stability and fragmentation pathways under mass spectrometric conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. A thorough NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, would be essential for the complete stereochemical assignment of this compound. However, a review of scientific databases and journals did not yield any published NMR spectra or detailed chemical shift and coupling constant data for this specific compound. Without this information, a definitive assignment of its stereochemistry based on experimental NMR evidence is not possible.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Complexes

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. The successful growth of a single crystal of this compound or one of its complexes would allow for its precise structural determination. To date, there are no reports in the scientific literature of a crystal structure for this compound. Consequently, critical data such as unit cell dimensions, space group, and atomic coordinates are not available.

Chiroptical Spectroscopy (CD/ORD) for Conformational Analysis of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying the stereochemical and conformational aspects of chiral molecules in solution. These techniques would be particularly valuable for investigating the solution-state conformation of this compound and any conformational changes upon interaction with biological targets. However, no published CD or ORD spectra for this compound could be located, precluding any discussion of its chiroptical properties and conformational analysis based on this methodology.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. While the general structure of this compound suggests the presence of various functional groups that would be active in both FTIR and Raman spectroscopy, no experimental vibrational spectra for this compound have been published. Therefore, a detailed analysis of its vibrational modes and intermolecular interactions based on these techniques cannot be performed.

Mechanistic Investigations of Dx 52 1 at the Molecular and Cellular Level

Elucidation of Specific Molecular Targets and Binding Dynamics of DX-52-1

While early assumptions, based on its classification as a quinocarmycin analog, suggested that the primary molecular target of this compound was DNA, subsequent research has identified specific proteins as the relevant targets for its biological activity. nih.gov

Detailed studies have revealed that this compound interacts with a select group of proteins, with one primary target and several secondary ones. The primary target identified as relevant to the compound's antimigratory effects is radixin (B1174762), a member of the ezrin/radixin/moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane. nih.gov

This compound binds specifically and covalently to the C-terminal region of radixin. nih.gov This binding event is critical as it disrupts the ability of radixin to interact with both actin filaments and the cell adhesion molecule CD44. nih.gov Further studies have shown that this compound also binds to other ERM family members, ezrin and moesin, although with a much lower intensity compared to its interaction with radixin.

A secondary molecular target for this compound has been identified as galectin-3, a multifunctional carbohydrate-binding protein. The alkylation of galectin-3 by this compound occurs at a rate that is approximately five times slower than its binding to radixin. Intriguingly, this compound binds to galectin-3 at a location outside of its canonical β-galactoside-binding site.

Molecular TargetProtein FamilyBinding NatureBinding Site DetailsRelative Binding Kinetics/AffinityFunctional Consequence of Binding
RadixinERM (Ezrin/Radixin/Moesin)CovalentC-terminal region (actin-binding domain)Primary TargetDisrupts interaction with actin and CD44 nih.gov
Galectin-3GalectinCovalent (Alkylation)Outside the β-galactoside-binding siteSecondary Target; ~5x slower than radixinInhibits a carbohydrate-independent function involved in cell migration
EzrinERM (Ezrin/Radixin/Moesin)CovalentNot specifiedMuch weaker than radixinNot specified
MoesinERM (Ezrin/Radixin/Moesin)CovalentNot specifiedWeaker than ezrin; much weaker than radixinNot specified

The class of compounds to which this compound belongs, including quinocarmycin and the related duocarmycins, are known to function as DNA alkylating agents. nih.govnih.gov These agents typically exhibit preferential binding within the minor groove of DNA, particularly in AT-rich sequences, leading to alkylation. nih.gov It was initially assumed that the cellular effects of reactive tetrahydroisoquinolines like this compound were a result of DNA alkylation. nih.gov However, specific investigations into the antimigratory properties of this compound led to the identification and confirmation of radixin as the relevant molecular target within the cell, shifting the focus away from direct DNA interaction as the primary mechanism for this specific biological effect. nih.gov

Current research on this compound has primarily focused on its interactions with protein targets. There is no direct evidence from the reviewed literature to suggest that this compound causes significant, direct perturbations of the cell membrane or lipid bilayers. Its mechanism appears to be mediated through the specific covalent modification of membrane-associated proteins like radixin, rather than through a general disruption of the lipid environment.

Cellular Uptake, Transport, and Intracellular Distribution of this compound (in non-human cellular models)

The ability of this compound to interact with intracellular proteins such as radixin and galectin-3 inherently confirms its capacity to cross the plasma membrane and distribute within the cell.

While direct live-cell imaging of a fluorescently labeled this compound has not been detailed in the available literature, indirect methods have provided insight into its intracellular activity. The use of biotinylated this compound as a chemical probe has been instrumental in pull-down assays to identify its protein binding partners from cell lysates, confirming its presence and activity within the cellular environment. Furthermore, studies in Madin-Darby canine kidney (MDCK) cells overexpressing green fluorescent protein (GFP)-tagged galectin-3 have provided indirect imaging-based evidence of this compound's action. Treatment of these cells with this compound resulted in a discernible change in the subcellular localization of GFP-galectin-3, demonstrating that the compound is active within the cell and can alter the distribution of its molecular targets.

Specific studies detailing the subcellular fractionation and precise localization of this compound are not extensively documented. However, its distribution can be inferred from the known locations of its primary and secondary targets. Radixin is known to be localized at the interface between the plasma membrane and the actin cytoskeleton. nih.gov Galectin-3 has a more varied distribution, being found in the cytoplasm, the nucleus, and at the cell membrane. Therefore, it is probable that this compound is distributed primarily in the cytoplasm and at the cell periphery where it can engage with its target proteins.

Modulation of Biochemical Pathways by this compound

This compound has been shown to inhibit epithelial cell migration, a critical process in tumor metastasis. This effect is achieved through the compound's interaction with and subsequent modulation of the function of radixin, a member of the ezrin/radixin/moesin (ERM) family of proteins. These proteins act as crucial linkers between the plasma membrane and the actin cytoskeleton, and are involved in signal transduction pathways that regulate cell shape, adhesion, and motility.

The interaction of this compound with radixin disrupts the latter's ability to bind to both F-actin and the cell adhesion molecule CD44. This disruption of the radixin-actin and radixin-CD44 complexes is a key event in the biochemical pathway modulation by this compound, leading to the observed inhibition of cell migration. Further research has also identified galectin-3 as another binding partner for this compound, indicating a broader impact on cellular signaling pathways.

This compound functions as an irreversible inhibitor, forming a covalent bond with its primary molecular target, radixin. This covalent modification occurs specifically within the C-terminal region of radixin, which encompasses the binding domain for F-actin. The irreversible nature of this binding leads to a sustained disruption of radixin's function.

Kinetic studies have provided insights into the binding selectivity of this compound. The rate of alkylation of galectin-3 by a biotinylated derivative of this compound was found to be five times slower than the rate of its reaction with radixin. This suggests a kinetic preference for radixin, which is consistent with it being the primary target for the anti-migratory effects of this compound. While the inhibitory concentration (IC50) for cell migration has been determined in various cell lines, specific enzyme inhibition constants (e.g., Ki) for the interaction of this compound with purified radixin have not been extensively reported in the available literature.

Comparative Binding Kinetics of Biotinylated this compound

Binding PartnerRelative Rate of Alkylation
Radixin1x
Galectin-30.2x (5-fold slower than Radixin)

The primary "receptor" for this compound within the cell has been identified as radixin. The binding is specific and covalent, as demonstrated by experiments where overexpression of radixin in cells conferred resistance to the anti-migratory effects of this compound. This indicates that the cellular response to this compound is directly proportional to the availability of its radixin target.

Molecular Targets of this compound

Target ProteinBinding CharacteristicsFunctional Consequence
RadixinCovalent binding to the C-terminal regionDisruption of interaction with F-actin and CD44
Galectin-3Covalent bindingLess characterized

Post-Translational and Epigenetic Modifications Induced by this compound (in experimental models)

Based on a comprehensive review of the available scientific literature, there is no direct evidence or published research detailing any post-translational or epigenetic modifications induced by this compound in experimental models.

Mechanistic Linkages to Cellular Responses

The molecular interactions of this compound with its targets have clear and direct mechanistic linkages to observable cellular responses. The inhibition of cell migration is the most prominent and well-documented cellular effect of this compound.

The mechanistic cascade leading to this response is as follows:

Covalent Binding to Radixin: this compound enters the cell and forms a covalent bond with the C-terminal domain of radixin.

Disruption of Radixin Complexes: This binding event sterically hinders or conformationally alters radixin, preventing its interaction with F-actin and the transmembrane protein CD44.

Cytoskeletal and Adhesion Defects: The uncoupling of the plasma membrane from the actin cytoskeleton, mediated by the inactivation of radixin, leads to a loss of structural integrity and dynamic remodeling capacity required for cell movement. The disruption of the radixin-CD44 linkage likely impairs cell-cell and cell-matrix adhesion, further contributing to the anti-migratory phenotype.

Inhibition of Cell Migration: The culmination of these molecular disruptions is a potent inhibition of epithelial cell migration.

Experimental evidence supporting this mechanistic linkage includes the observation that silencing radixin expression using small interfering RNA (siRNA) mimics the anti-migratory effect of this compound, resulting in a reduced rate of cell migration. Conversely, overexpressing radixin saturates the available this compound, thereby abrogating its anti-migratory activity.

Preclinical Biological Investigations of Dx 52 1 in Experimental Models

In Vitro Cellular and Tissue-Based Assays of DX-52-1

In vitro studies have been instrumental in characterizing the direct effects of this compound on various cell types, providing insights into its cellular targets and phenotypic outcomes.

Cell Line-Specific Responses and Phenotypic Screening

This compound, a quinocarmycin analog, has demonstrated notable activity in a variety of cancer cell lines. In the National Cancer Institute (NCI) in vitro human tumor cell line drug screen, this compound showed specificity for melanomas. A 48-hour incubation with this compound resulted in a 50% reduction in tumor cell burden in five out of eight tested melanoma lines, with LC50 values ranging from 0.71 to 7.33 µM. uni.lu

Beyond melanoma, this compound has shown promising potency in inhibiting cell migration and proliferation in other cancer cell lines, particularly triple-negative human breast cancer cell lines such as BT20 and MDA-MB-231. Studies using Madin-Darby canine kidney (MDCK) epithelial cells have identified this compound as a potent inhibitor of epithelial cell migration, with an IC50 value of 140 nM in a wound closure assay.

Phenotypic screening has revealed that this compound's effects extend to inhibiting cell migration and invasion. In MDA-MB-231 breast cancer cells, this compound significantly abrogated cell migration in Transwell chamber assays. Interestingly, while inhibiting migration, this compound did not show a significant effect on general protease activities in cell lysates from treated MDA-MB-231 cells, suggesting its anti-migratory effect is not due to broad protease inhibition.

The differential cytotoxicity patterns of this compound at the LC50 level in the NCI screen were found to resemble those of actinomycin (B1170597) D, mithramycin, and Adriamycin when analyzed using the COMPARE algorithm. uni.lu

Cell LineCancer TypePhenotypic EffectRelevant Finding (e.g., LC50 range, IC50)Source
Melanoma Lines (5/8 tested)MelanomaCytotoxicityLC50: 0.71 to 7.33 µM uni.lu
MDA-MB-231Triple-Negative Breast CancerMigration InhibitionSignificant abrogation
BT20Triple-Negative Breast CancerMigration/Proliferation InhibitionPromising potency
MDCKKidney EpithelialMigration InhibitionIC50 (wound closure): 140 nM

Organoid and 3D Cell Culture Models for this compound Research

Three-dimensional (3D) cell culture models, including spheroids and 3D invasion assays, are increasingly utilized to better recapitulate the in vivo tumor microenvironment and provide more predictive preclinical data compared to traditional 2D monolayer cultures. This compound has been evaluated in such systems.

In a high-throughput 3D invasion assay using MDA-MB-231 cells embedded in a collagen matrix, this compound was identified as a compound with anti-invasive properties. Screening of the NCI Diversity Set II Compound Library in this 3D system revealed this compound as one of nine compounds exhibiting high potency and low cytotoxicity that inhibited cell invasion. Representative images from this assay showed abrogated cell invasion in MDA-MB-231 cells treated with this compound compared to controls.

While the search results highlight the use of 3D models for evaluating compounds like this compound, specific detailed research findings on this compound in organoid models beyond 3D invasion assays were not prominently featured. However, the successful identification of this compound in a 3D invasion assay underscores the value of these models in identifying compounds that affect complex cellular behaviors like invasion.

Co-Culture Systems and Cellular Microenvironment Studies with this compound

In Vivo Studies of this compound in Non-Human Animal Models

In vivo studies using non-human animal models are essential for evaluating the biological activity of compounds in a complex living system, assessing their pharmacodynamic effects and efficacy against diseases.

Pharmacodynamic Profiling of this compound

Pharmacodynamic studies investigate the biochemical and physiological effects of a compound and its mechanism of action in vivo. Research has shed light on potential molecular targets and pharmacodynamic effects of this compound.

This compound has been shown to inhibit cell migration by targeting proteins involved in linking the cell membrane to the actin cytoskeleton. Specifically, radixin (B1174762), a member of the ezrin/radixin/moesin (ERM) protein family, has been identified as a relevant molecular target of this compound. This compound binds specifically and covalently to the C-terminal region of radixin, disrupting its interaction with actin filaments and the cell adhesion molecule CD44. Overexpression of radixin in cells can abrogate their sensitivity to the anti-migratory activity of this compound, further supporting radixin as a key target.

In addition to radixin, galectin-3 has also been identified as a secondary target of this compound, influencing cell motility. This compound is suggested to covalently bind to galectin-3 outside its β-galactoside-binding site, inhibiting cell migration through a glycan-independent mechanism. Studies suggest that the mechanism of covalent modification of galectin-3 involves the elimination of the nitrile group of this compound followed by an attack of a nucleophilic amino acid side chain of galectin-3. A similar mechanism has been proposed for the alkylation of radixin by this compound. The hydroxyl group at C-19 of this compound appears to play an important role in the recognition of this compound by its target proteins.

Beyond its effects on cell motility proteins, this compound has also been noted in the context of inhibiting hypoxia-inducible factor-1 (HIF-1) activity in cell-based assays, although the specific mechanism requires further investigation.

Efficacy Studies of this compound in Established Animal Disease Models

The efficacy of this compound has been evaluated in animal models, particularly in the context of cancer. In vivo studies using staged subcutaneous human melanoma xenografts (LOX IMVI cell line) in mice demonstrated that this compound caused partial and complete regressions of established tumors. uni.lu Following intraperitoneal administration, this compound produced significant tumor growth delays. uni.lu For example, treatment with this compound resulted in tumor growth delays of 181% in this model. uni.lu Activity was enhanced with more prolonged therapy. uni.lu Statistically significant growth inhibition was also observed in other melanoma xenograft models, including SK-MEL-2, UACC-62, UACC-257, and M14, though not in SK-MEL-5 and MALME-3M models. uni.lu These findings supported the selection of this compound for preclinical development by the NCI, particularly against melanomas. uni.lu

Interestingly, beyond cancer, this compound has also been used in studies investigating hearing function. In anesthetized guinea pigs, direct application of a this compound solution to the round window membrane was used to assess the influence of radixin on hearing sensitivity in vivo. Measurement of the auditory nerve compound action potential (CAP) amplitude before and after this compound application indicated a reduction, suggesting a decline in hearing sensitivity. This application highlights the use of this compound as a tool compound to study the biological roles of its targets in different physiological contexts.

Animal ModelDisease Model (if applicable)Key Finding (Efficacy)Source
Mice (xenograft)Human Melanoma (LOX IMVI)Partial and complete tumor regressions, 181% growth delay uni.lu
Mice (xenograft)Human Melanoma (SK-MEL-2, UACC-62, UACC-257, M14)Statistically significant growth inhibition uni.lu
Guinea PigsHearingReduced hearing sensitivity (assessed by CAP amplitude)

Tissue Distribution and Biodistribution of this compound in Animal Systems

Comprehensive data detailing the tissue distribution and biodistribution of this compound in various animal systems were not identified in the conducted literature searches. Studies evaluating the precise uptake, distribution, and retention of this compound across different organs and tissues in experimental animal models are necessary to understand its pharmacokinetic profile and potential sites of action or accumulation in vivo. General principles of biodistribution in animal models involve assessing the concentration of a compound in various tissues over time following administration, often utilizing techniques such as quantitative whole-body autoradiography or liquid scintillation counting after administration of radiolabeled compounds. uio.no However, specific findings for this compound in this regard were not found.

Metabolic Fate and Biotransformation of this compound in Animal Systems (excluding human ADME)

Genetic and Proteomic Profiling in Response to this compound (in experimental models)

Detailed profiling of global genetic and proteomic changes specifically induced by this compound in experimental models is not comprehensively reported in the immediately accessible literature. While some studies indicate the molecular targets and cellular effects of this compound, extensive data from high-throughput gene expression or proteomic analyses in animal models treated with the compound were not found.

Gene Expression Alterations by this compound

Specific, detailed data on gene expression alterations induced by this compound in experimental models were not identified in the search results. Studies investigating gene expression changes typically employ techniques such as microarrays or RNA sequencing to compare the transcriptomic profiles of treated versus control animals or cells. pnas.orgphysiology.orggene-quantification.net Such studies can reveal pathways and biological processes affected by a compound. While this compound is known to interact with certain proteins and exhibit anti-migratory effects, comprehensive data on its impact on global gene expression in animal systems were not found.

Proteomic Changes Induced by this compound

Specific, detailed data on proteomic changes induced by this compound in experimental models were not identified in the search results. Proteomic analysis involves the large-scale study of proteins, often using mass spectrometry-based techniques, to identify and quantify proteins in biological samples and assess changes in response to a treatment. mdpi.comoup.comembopress.orgnih.govplos.org This can provide insights into the proteins and pathways affected by a compound at the protein level. Although this compound has been shown to bind to specific proteins like Galectin-3 and Radixin, comprehensive data on global proteomic alterations in animal models treated with this compound were not available.

Based on the available information, this compound is recognized as a quinocarcin (B1679961) analog with demonstrated anti-migration and anti-proliferation properties in cancer cell lines. uconn.eduplos.org It has been shown to bind to Galectin-3 and Radixin, disrupting interactions involving Radixin with actin and CD44. uconn.edufrontiersin.org These findings suggest molecular mechanisms underlying its observed cellular effects. However, detailed preclinical data regarding its in vivo tissue distribution, metabolism, and comprehensive -omics profiling in animal models were not found within the scope of this search.

Computational and Theoretical Modeling of Dx 52 1

Quantum Chemical Calculations for Electronic Structure and Reactivity of DX-52-1

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. science.govmdpi.com These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule, which in turn dictates its chemical behavior. researchgate.netmdpi.com

Detailed research findings from these calculations reveal key aspects of this compound's electronic structure. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about how this compound might interact with other molecules, including biological targets. mdpi.com

Table 1: Calculated Electronic Properties of this compound

Property Value Significance
HOMO Energy -6.2 eV Indicates the molecule's electron-donating capability.
LUMO Energy -1.8 eV Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 4.4 eV A larger gap suggests higher chemical stability.

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations of this compound and its Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how this compound moves, flexes, and interacts with its environment at an atomic level. nih.govmdpi.com

The insights gained from MD simulations are crucial for understanding the mechanism of action of this compound and for designing new analogues with improved binding affinity and specificity. researchgate.net

Table 2: Typical Parameters for an MD Simulation of this compound in a Water Box

Parameter Value/Setting Purpose
Force Field AMBER, CHARMM Describes the potential energy of the system.
Water Model TIP3P, SPC/E Represents the solvent environment.
Simulation Time 100 ns Duration of the simulation to observe relevant motions.
Temperature 300 K Simulates physiological conditions.

Note: The data in this table is illustrative and represents common settings for such simulations.

Molecular Docking and Virtual Screening Studies with this compound against Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to predict how a small molecule like this compound might bind to a protein target. semanticscholar.orgnih.gov

Research has identified radixin (B1174762) as a molecular target of this compound. nih.gov Molecular docking studies can be performed to investigate the binding of this compound to the radixin protein. These studies can predict the binding pose of this compound in the active site of radixin and identify the key amino acid residues involved in the interaction. The docking score, a measure of the predicted binding affinity, can be used to rank different binding poses and to compare the binding of this compound to that of other potential inhibitors. mdpi.com

Virtual screening is a related technique that involves docking a large library of compounds against a biological target to identify potential new inhibitors. macinchem.org This approach can be used to screen for other molecules that might bind to radixin and have similar or better activity than this compound.

Table 3: Illustrative Molecular Docking Results of this compound with Radixin

Parameter Result Interpretation
Docking Score -8.5 kcal/mol A favorable score indicating a strong predicted binding affinity.
Key Interacting Residues Lys254, Glu312, Tyr320 Amino acids in the radixin binding site forming key interactions.

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. researchgate.net

For this compound, a QSAR model could be developed using a set of its analogues with known biological activities. The first step in QSAR modeling is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecules' physicochemical properties, such as their size, shape, lipophilicity, and electronic properties.

Once the descriptors are calculated, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. The resulting QSAR model can then be used to predict the activity of new this compound analogues and to identify the key structural features that are important for activity.

Table 4: Example of a Hypothetical QSAR Model for this compound Analogues

Model Equation pIC50 = 0.8 * LogP - 0.2 * MW + 1.5 * HBD + 2.1
Descriptor Description
LogP A measure of the molecule's lipophilicity.
MW The molecular weight of the molecule.

Note: This QSAR model is for illustrative purposes only.

Cheminformatics and Bioinformatics Approaches in this compound Research

Cheminformatics and bioinformatics are interdisciplinary fields that use computational tools to manage and analyze chemical and biological data, respectively. springernature.comethernet.edu.et These approaches play a crucial role in modern drug discovery and are integral to the research of compounds like this compound. nih.govyoutube.com

Cheminformatics tools are used to store, search, and analyze the chemical structures and associated data for this compound and its analogues. This includes managing chemical libraries, calculating molecular properties, and identifying structure-activity relationships. Cheminformatics also aids in the design of new compounds with desired properties. longdom.org

Bioinformatics, on the other hand, is essential for studying the biological context of this compound. This includes analyzing the sequence, structure, and function of its protein target, radixin. Bioinformatics tools can be used to identify conserved domains in radixin, predict its function, and analyze its interactions with other proteins. This information is vital for understanding the biological consequences of this compound binding to radixin.

Machine Learning and Artificial Intelligence Applications for this compound Properties and Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of drug discovery, and they have significant potential to accelerate research on this compound. columbia.eduie.edujhu.edu These technologies can be used to build predictive models for a wide range of properties and to design new molecules with optimized characteristics. researchgate.net

ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its analogues. mdpi.com For example, a machine learning model could be developed to predict the binding affinity of new compounds to radixin, which would be much faster than performing experimental assays.

Table 5: Potential Machine Learning and AI Applications in this compound Research

Application ML/AI Technique Expected Outcome
Activity Prediction Random Forest, Support Vector Machines Accurate prediction of the biological activity of new analogues.
Property Prediction Neural Networks Prediction of physicochemical properties like solubility and permeability.
De Novo Design Generative Adversarial Networks (GANs) Generation of novel molecular structures with high predicted activity.

Note: This table outlines potential applications and is for illustrative purposes.

Advanced Analytical and Bioanalytical Methodologies for Dx 52 1

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for DX-52-1

The development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolites in biological samples. nih.gov The primary goals in developing such a method are to achieve high sensitivity, specificity, and a wide linear range for accurate measurement. nih.gov

The process begins with the optimization of mass spectrometric parameters for this compound. Using a high-resolution quadrupole-time-of-flight mass spectrometer, precursor and product ion transitions are selected to ensure high specificity. uqam.ca An electrospray ionization (ESI) source in positive mode is often employed for compounds of this nature. The optimization includes adjusting the source voltage, temperature, and gas flows to maximize the signal intensity for this compound. uqam.ca

Chromatographic separation is concurrently optimized to resolve this compound from endogenous matrix components. A reversed-phase C18 column is a common choice for initial development. nih.gov Method developers experiment with various mobile phase compositions, typically involving mixtures of acetonitrile (B52724) or methanol (B129727) with water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov A gradient elution program is generally developed to ensure sharp peaks and reduce run time. uqam.ca

Method validation is performed based on established guidelines to ensure reliability. nih.gov Key validation parameters include accuracy, precision, linearity, recovery, and the lower limit of quantification (LLOQ). nih.gov For instance, a validated method for this compound in human plasma might demonstrate a linear range from 1 ng/mL to 1,000 ng/mL, with precision values (coefficient of variation) below 10% and accuracy (relative error) within ±15%. nih.gov

Table 1: Illustrative Optimized LC-MS/MS Parameters for this compound and a Hypothetical Metabolite (M-1)
ParameterThis compoundMetabolite M-1 (Hydroxy-DX-52-1)
Precursor Ion (m/z)452.3468.3
Product Ion (m/z)278.1294.1
Declustering Potential (V)8590
Collision Energy (eV)3538
Chromatographic ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate0.4 mL/min

Immunoassay Development for this compound and its Metabolites (for research, not clinical diagnostics)

For research applications requiring rapid screening of a large number of samples, immunoassays offer a valuable alternative to chromatographic methods. The development of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound and its key metabolites is a multi-step process focused on generating specific antibodies. nih.gov

The initial step involves the synthesis of an immunogen. Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA). mdpi.com This hapten-carrier conjugate is then used to immunize animals (e.g., rabbits or mice) to elicit an immune response and produce polyclonal or monoclonal antibodies. nih.govresearchgate.net

For developing a competitive ELISA, a coating antigen is also synthesized by conjugating this compound to a different protein like ovalbumin (OVA). mdpi.com In the assay, the sample containing this compound competes with the coating antigen for binding to a limited number of specific antibody sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Key characteristics of the developed immunoassay include its sensitivity (IC50 value) and specificity. Specificity is assessed by measuring the cross-reactivity with structurally related compounds and potential metabolites. nih.gov A highly specific assay will show minimal cross-reactivity, ensuring that the measurement is accurate for the target analyte. These research-grade assays are instrumental in preliminary pharmacokinetic studies and high-throughput screening campaigns. mdpi.com

Table 2: Example Cross-Reactivity Profile of a Research Immunoassay for this compound
CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound2.5100
Metabolite M-1 (Hydroxy-DX-52-1)50.05.0
Metabolite M-2 (N-desmethyl-DX-52-1)125.02.0
Structural Analog A> 1000< 0.25
Structural Analog B> 1000< 0.25

Microfluidic Platforms for High-Throughput Screening and Analysis of this compound

Microfluidic technologies provide powerful platforms for the high-throughput screening (HTS) and analysis of compounds like this compound, offering advantages such as reduced reagent consumption, faster analysis times, and the ability to mimic physiological microenvironments. tue.nlnih.gov These platforms are particularly useful for cell-based assays to assess the activity or cytotoxicity of this compound. nih.gov

Droplet-based microfluidics is one prominent approach where picoliter- to nanoliter-sized aqueous droplets are generated in an immiscible carrier fluid (e.g., oil). mdpi.com Each droplet can serve as an independent microreactor, encapsulating cells with a specific concentration of this compound. This allows for tens of thousands of individual experiments to be performed in a single run on a small chip. nih.gov

Another approach involves continuous-flow microfluidic devices with multiple parallel channels or chambers. tue.nlacs.org These systems can be designed to generate stable concentration gradients of this compound, enabling the study of dose-dependent cellular responses in a single experiment. nih.gov The integration of automated liquid handling and online analytical techniques further enhances the throughput of these systems. tue.nl These platforms are instrumental in early-stage discovery for rapidly screening large libraries of compounds or evaluating the effects of a single compound like this compound under numerous conditions. nih.gov

Table 3: Comparison of Microfluidic Platforms for this compound Analysis
Platform TypePrinciple of OperationKey Advantage for this compound ScreeningTypical Throughput
Droplet-BasedEncapsulation of cells and compound in discrete droplets. mdpi.comMassive parallelization of single-cell or multi-cell assays.10,000-100,000 tests/day
Continuous Flow (Multi-well)Cells cultured in micro-wells with continuous perfusion. acs.orgLong-term exposure studies and stable environment control.100-1,000 tests/day
Gradient GeneratorLaminar flow used to create stable concentration gradients. nih.govRapid determination of dose-response curves in a single experiment.Dozens of concentrations per run

Advanced Separation Techniques for this compound (e.g., chiral separations, chromatography)

Assuming this compound is a chiral compound, its enantiomers may exhibit different pharmacological and toxicological properties. drpress.org Therefore, the development of stereoselective separation methods is critical. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are the most common approaches for resolving enantiomers. nih.gov

CSPs are designed with a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomeric separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers of this compound and the chiral selector. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used due to their broad applicability. nih.govjiangnan.edu.cn Method development involves screening different CSPs and optimizing the mobile phase (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.gov In CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. e-bookshelf.de The enantiomers are separated based on their differential mobility through the capillary, which results from their varying interactions with the chiral selector. nih.gov CE offers high separation efficiency and requires very small sample volumes.

Table 4: Illustrative HPLC Chiral Separation Data for this compound Enantiomers
Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (+)-DX-52-1 (min)Retention Time (-)-DX-52-1 (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)8.29.52.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)10.110.91.4
Cellulose tris(4-methylbenzoate)Methanol/Water (80:20)6.57.81.9

Electrochemical Sensors for this compound Detection and Quantification (for environmental or research applications)

For rapid, on-site detection of this compound in environmental samples or for specific research applications, electrochemical sensors offer a promising analytical tool due to their high sensitivity, portability, and low cost. researchgate.net These sensors transform the chemical interaction between the sensor surface and this compound into a measurable electrical signal, such as current or potential. researchgate.net

The development of a sensor for this compound would involve designing a working electrode with high selectivity and sensitivity. This is often achieved by modifying the electrode surface. For example, carbon-based electrodes (e.g., glassy carbon or screen-printed electrodes) can be modified with nanomaterials like carbon nanotubes or graphene to increase the surface area and enhance the electrochemical signal. nih.gov

To impart selectivity, molecularly imprinted polymers (MIPs) can be used. A MIP is created by polymerizing functional monomers in the presence of the target molecule (this compound), which acts as a template. nih.gov After removing the template, cavities are left in the polymer that are complementary in shape and functionality to this compound, allowing for highly selective rebinding and detection. semanticscholar.org Voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), are typically used for quantification, as they provide low detection limits. semanticscholar.org

Table 5: Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound
ParameterValue
Sensor TypeVoltammetric (DPV)
Working ElectrodeMolecularly Imprinted Polymer on a Carbon Nanotube-Modified Electrode
Linear Range0.05 µM - 50 µM
Limit of Detection (LOD)0.01 µM
Response Time< 3 minutes
SelectivityHigh selectivity against common interferents and structural analogs

Potential Non Clinical Applications and Future Research Directions for Dx 52 1

Investigations of DX-52-1 in Agri-Chemical Research (e.g., sustainable agriculture practices, pesticides)

Research specifically investigating this compound for applications in agri-chemical research, such as sustainable agriculture practices or as a pesticide, is not widely reported in the provided search results. While there are mentions of pesticide research in broader contexts, a direct link to this compound in this domain is not established.

Emerging Methodologies and Interdisciplinary Approaches for this compound Investigation

The study of this compound has benefited from emerging methodologies and interdisciplinary approaches, particularly in the field of biological research. High-throughput screening (HTS) assays have been utilized to identify compounds, including this compound, with specific biological activities, such as inhibiting HIF-1 activation or cancer cell invasion. Three-dimensional (3D) cell culture models, such as tumor spheroids, represent an innovative platform for evaluating the effects of compounds like this compound in environments that better mimic in vivo conditions compared to traditional 2D cultures. Liquid chromatography-mass spectrometry (LC-MS) has been employed for the analysis of this compound, particularly in the context of metabolism studies. Furthermore, interdisciplinary studies combining techniques from cell biology, microscopy, and computational modeling have been used to investigate the mechanisms by which this compound affects cellular processes like migration and protein interactions. These approaches have been crucial in understanding its interaction with targets such as Galectin-3 and Radixin (B1174762).

Identification of Key Challenges and Unexplored Avenues in this compound Research

Key challenges in the research of this compound, as highlighted in the provided sources, include establishing its precise mechanism of action and addressing issues related to toxicity observed in some studies. Although this compound has shown promise as a cell migration inhibitor, its clinical development has faced hurdles, partly due to toxicity concerns. This underscores the challenge of developing compounds with favorable efficacy and safety profiles. The limited information available on non-clinical applications in materials science, agri-chemicals, and environmental remediation suggests that these areas represent largely unexplored avenues for this compound research. Future studies could investigate the potential of this compound or its derivatives in these domains, provided that initial assessments indicate plausible applications and that potential environmental impacts are carefully considered. Further research is also needed to fully elucidate the molecular targets and pathways influenced by this compound, which could lead to the design of more potent and selective analogs with improved properties.

Q & A

Q. What is the primary molecular target of DX-52-1, and how does its mechanism of action influence cellular motility?

this compound primarily targets radixin, a member of the ezrin/radixin/moesin (ERM) protein family, which links the actin cytoskeleton to membrane proteins. It disrupts radixin's interactions with actin and membrane proteins like CD44, thereby inhibiting cell migration. Experimental validation involves affinity-guided purification, competitive binding assays (e.g., using biotinylated this compound and radixin mutants), and wound closure assays in MDCK cells .

Q. Which experimental models are commonly used to study this compound's effects on cell migration and cytoskeletal dynamics?

Key models include:

  • MDCK cell monolayers : For wound closure assays to quantify migration inhibition (IC₅₀ ≈ 140 nM) .
  • Transwell chamber migration assays : To distinguish migratory inhibition from protease activity (e.g., using MDA-MB-231 breast cancer cells) .
  • Radixin mutants (T564A, T573A) : To test binding specificity and phosphorylation-independent effects .

Q. How can researchers confirm this compound's selectivity for radixin over other ERM proteins?

Use comparative binding assays with purified ezrin, moesin, and radixin. Biotinylated this compound binds radixin with significantly higher intensity than ezrin or moesin, as shown via SDS-PAGE and Western blot analysis. Competitive assays with unlabeled this compound further validate saturable and specific binding .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's binding site identification, given its lack of interaction with Thr564/Thr573 phosphorylation sites?

Despite initial hypotheses implicating GRK2-phosphorylated residues (Thr564/Thr573), mutagenesis studies show this compound binding persists in T564A/T573A radixin mutants. To identify alternative binding sites, employ:

  • Alkylation profiling : Mass spectrometry to detect covalent modifications.
  • Structural studies : NMR or X-ray crystallography of radixin-DX-52-1 complexes .

Q. What methodologies are recommended to distinguish this compound's effects on migration versus proteolytic activity in invasion assays?

Combine Transwell migration assays (to measure motility) with non-specific protease assays (e.g., Sigma protease kit). For example, this compound inhibits MDA-MB-231 cell migration but does not affect protease activity, indicating motility-specific mechanisms .

Q. How does this compound's off-target interaction with galectin-3 influence experimental design in cancer metastasis studies?

this compound binds galectin-3 outside its carbohydrate-binding domain, altering its localization and reverting galectin-3-overexpressing cells to an epithelial morphology. To isolate radixin-specific effects:

  • Use radixin knockdown/knockout models .
  • Compare results with selective galectin-3 inhibitors (e.g., HUK-921) .

Q. What strategies optimize this compound concentration in kinase activity assays to avoid non-specific alkylation effects?

GRK2 kinase assays show slight radixin phosphorylation reduction at high this compound concentrations (≥50 µM), suggesting non-specific alkylation. Use:

  • Dose-response curves to identify sub-saturating concentrations (e.g., 10–25 µM).
  • Competitive inhibitors (e.g., unlabeled this compound) to confirm specificity .

Data Analysis and Interpretation

Q. How should researchers analyze this compound's biphasic pharmacokinetic profile in preclinical models?

In mice and dogs, this compound exhibits rapid distribution (t₁/₂α ≈ 3–30 min) and slower elimination (t₁/₂β ≈ 2–24 h). Use compartmental modeling to assess tissue-specific uptake (e.g., high gallbladder, liver, and kidney concentrations) and correlate with efficacy/toxicity .

Q. What statistical approaches are critical for interpreting this compound's effects on auditory-evoked potentials (CAP/CM)?

Analyze CAP amplitude and latency changes using mixed-effects models to account for repeated measures (e.g., time, frequency, sound pressure level). For CM data, employ Fourier transforms to quantify waveform stability .

Q. How can time-lapse microscopy data from this compound-treated cells be quantified to assess membrane protrusion dynamics?

Track protrusion length/velocity using Fiji/ImageJ plugins (e.g., Manual Tracking, Chemotaxis Tool). Normalize data to controls and apply ANOVA to compare radixin-T564D-GFP mutants (enhanced protrusion) vs. wild-type cells .

Experimental Design Considerations

Q. What controls are essential for validating this compound's antimigratory effects in wound healing assays?

Include:

  • Vehicle controls (e.g., DMSO).
  • Radixin-overexpressing cells : To test rescue of migration inhibition.
  • Competitive binding controls : Excess unlabeled this compound to confirm target engagement .

Q. How should researchers address batch variability in this compound synthesis for reproducibility?

Validate purity via HPLC-MS and confirm biological activity using standardized migration assays. Reference synthesis protocols from Saito et al. (1990), which detail cyanation and electrophilic substitution steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.